
Guanosine triphosphate-15N5,d14 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine triphosphate-15N5,d14 (dilithium) is a chemically modified version of guanosine triphosphate, a naturally occurring nucleotide. This compound is labeled with deuterium (d14) and nitrogen-15 (15N5), making it a stable isotope-labeled compound. Guanosine triphosphate is essential in various biological processes, including protein synthesis and signal transduction. The labeled version, guanosine triphosphate-15N5,d14 (dilithium), is primarily used in scientific research for tracing and studying biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanosine triphosphate-15N5,d14 (dilithium) involves the incorporation of stable isotopes of deuterium and nitrogen-15 into the guanosine triphosphate molecule. The process typically starts with the synthesis of labeled guanosine, followed by phosphorylation to produce the triphosphate form. The reaction conditions often involve the use of specific catalysts and reagents to ensure the incorporation of the isotopes without altering the nucleotide’s structure .
Industrial Production Methods
Industrial production of guanosine triphosphate-15N5,d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for quality control. The production is carried out under stringent conditions to maintain the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Guanosine triphosphate-15N5,d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The triphosphate group can be hydrolyzed to diphosphate and monophosphate forms.
Phosphorylation: It can participate in phosphorylation reactions, transferring its phosphate groups to other molecules.
Binding Reactions: It can bind to proteins and enzymes, influencing their activity.
Common Reagents and Conditions
Common reagents used in reactions involving guanosine triphosphate-15N5,d14 (dilithium) include water for hydrolysis, ATP for phosphorylation, and various enzymes for binding reactions. The conditions typically involve physiological pH and temperature to mimic biological environments .
Major Products Formed
The major products formed from these reactions include guanosine diphosphate, guanosine monophosphate, and phosphorylated proteins or enzymes .
Aplicaciones Científicas De Investigación
Guanosine triphosphate-15N5,d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying nucleotide interactions and biochemical pathways.
Biology: Employed in research on protein synthesis, signal transduction, and cellular metabolism.
Medicine: Investigated for its potential as a specific inhibitor against viruses, including COVID-19.
Industry: Utilized in the development of pharmaceuticals and as a standard in mass spectrometry.
Mecanismo De Acción
The mechanism of action of guanosine triphosphate-15N5,d14 (dilithium) involves its role as a nucleotide in various biochemical processes. It acts as a substrate for enzymes involved in protein synthesis and signal transduction. The labeled isotopes allow researchers to trace its path and interactions within cells, providing insights into molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Guanosine triphosphate-13C10,15N5 tetraammonium
- Guanosine triphosphate-13C dilithium
- Guanosine triphosphate-15N5 dilithium
- Guanosine triphosphate-13C10 dilithium
- Guanosine triphosphate-d14 dilithium
Uniqueness
Guanosine triphosphate-15N5,d14 (dilithium) is unique due to its dual labeling with deuterium and nitrogen-15, which provides enhanced stability and allows for more precise tracing in biochemical studies. This dual labeling distinguishes it from other similar compounds that may only have single isotope labeling .
Propiedades
Fórmula molecular |
C10H14Li2N5O14P3 |
|---|---|
Peso molecular |
554.2 g/mol |
Nombre IUPAC |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O14P3.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6?,9-;;/m1../s1/i1D2,2D,3D,5D,6D,9D,11+1,12+1,13+1,14+1,15+1,16D,17D;;/hD5 |
Clave InChI |
SPQUPDOUIWTDAU-KEDXJWQHSA-L |
SMILES isomérico |
[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+] |
SMILES canónico |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



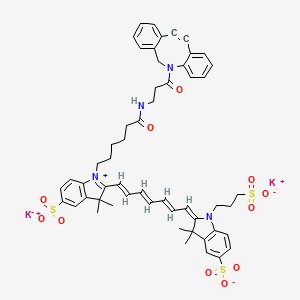

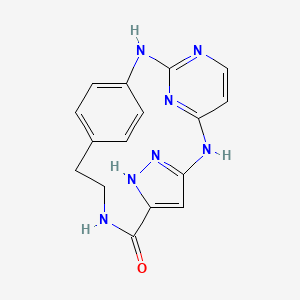
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
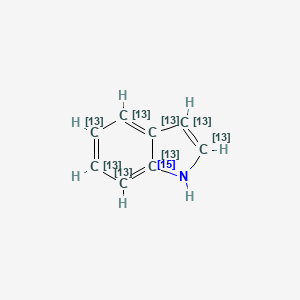
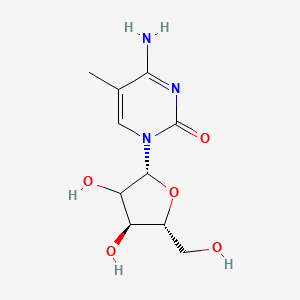

![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)

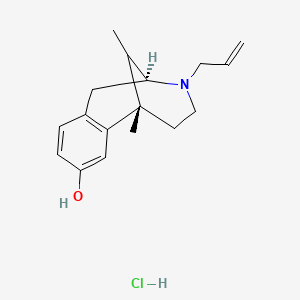

![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)

